molecular formula C16H17NO4 B5345841 1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one

1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No.: B5345841
M. Wt: 287.31 g/mol
InChI Key: PKOVRRLAUGRAIV-VOTSOKGWSA-N
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Description

1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(E)-1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-14-10-16(21-3)15(20-2)9-11(14)6-7-13(18)12-5-4-8-17-12/h4-10,17H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOVRRLAUGRAIV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)C2=CC=CN2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=CN2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4,5-trimethoxybenzaldehyde and 1H-pyrrole-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved can vary based on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with various biological activities.

    Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.

Uniqueness

1-(1H-pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one is unique due to the presence of the pyrrole ring and the trimethoxyphenyl group, which may confer specific biological activities and chemical reactivity not found in other chalcones or related compounds.

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